Comparative Antiproliferative Activity Against Cancer Cell Lines
In a series of novel indole-pyrimidine biaryl derivatives, the 7-(2-pyrimidinyl)-1H-indole scaffold exhibited superior antiproliferative activity compared to other regioisomers. The compound demonstrated IC50 values in the low micromolar range (e.g., 5.1-6.6 μM) against MCF-7, HepG2, and HCT-116 cancer cell lines, which was comparable to standard treatments like 5-fluorouracil and erlotinib [1]. In contrast, related indole-pyrimidine hybrids with different substitution patterns showed higher IC50 values (e.g., 18.84-22.83 μM) against MCF-7 cells, indicating a nearly 4-fold reduction in potency [2].
| Evidence Dimension | Antiproliferative activity |
|---|---|
| Target Compound Data | IC50 = 5.1-6.6 μM (MCF-7, HepG2, HCT-116) |
| Comparator Or Baseline | Indole-pyrimidine hybrids with different substitutions: IC50 = 18.84-22.83 μM (MCF-7) |
| Quantified Difference | Approximately 4-fold more potent |
| Conditions | In vitro cancer cell line assays using resazurin method |
Why This Matters
This 4-fold improvement in potency reduces the amount of compound needed for in vitro studies and suggests a more efficient starting point for lead optimization.
- [1] Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 2021, 26(7): 2002. View Source
- [2] Exploring the anticancer properties of indole pyrimidine derivatives: Synthesis, structural insights, docking analysis, and in vitro evaluation. Journal of Molecular Structure, 2024, 1317: 139123. View Source
